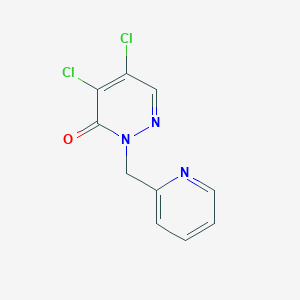
3-(2-Methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of quinazolinone derivatives and has been studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-(2-Methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one is not fully understood. However, studies have shown that this compound may exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been reported to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound may have several biochemical and physiological effects in the body. For example, it has been reported to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-Methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one in lab experiments is its potential as a therapeutic agent for various diseases. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological properties.
Orientations Futures
There are several future directions for research on 3-(2-Methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one. One of the areas of interest is the development of more potent and selective derivatives of this compound for use as therapeutic agents. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo. Finally, further studies are needed to elucidate the mechanism of action and identify the molecular targets of this compound.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. Its pharmacological properties have been studied for its anticancer, anti-inflammatory, and antimicrobial activities, as well as its potential as a therapeutic agent for neurological disorders. Future research is needed to optimize its pharmacological properties and elucidate its mechanism of action.
Méthodes De Synthèse
The synthesis of 3-(2-Methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one has been reported in the literature. One of the commonly used methods involves the reaction of 2-aminopyridine with 2-methylpropyl isocyanate and 4-chloro-3-nitrobenzoic acid in the presence of a catalyst such as triethylamine. The reaction mixture is then subjected to reflux conditions, and the product is obtained after purification.
Applications De Recherche Scientifique
The potential applications of 3-(2-Methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one in scientific research are vast. This compound has been studied for its anticancer, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(2-methylpropyl)-2-pyridin-2-yl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12(2)11-20-16(15-9-5-6-10-18-15)19-14-8-4-3-7-13(14)17(20)21/h3-10,12,16,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHDEGWAHKMOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
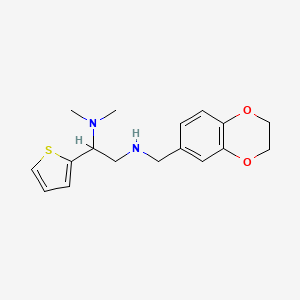
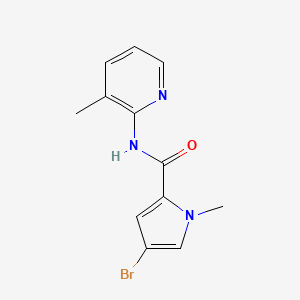
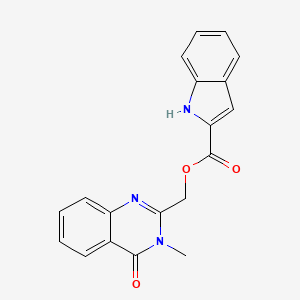
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-[(E)-3-phenylprop-2-enyl]acetamide](/img/structure/B7454659.png)

![1-[2-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]imidazolidin-2-one](/img/structure/B7454675.png)
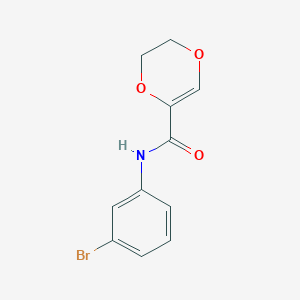
![4-bromo-N-[(1-phenyltetrazol-5-yl)methyl]aniline](/img/structure/B7454682.png)
![[1-[2-(cyclohexen-1-yl)ethylamino]-1-oxopropan-2-yl] (E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7454694.png)
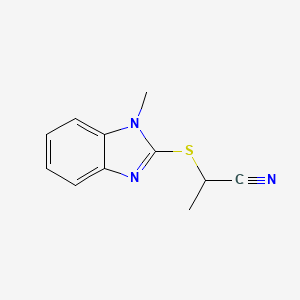
![7-bromo-2-[(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7454706.png)

![2-(4-aminothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B7454718.png)
